molecular formula C6H14ClNO2 B1287880 N-Tert-butylglycine hydrochloride CAS No. 6939-23-7

N-Tert-butylglycine hydrochloride

Cat. No. B1287880
CAS RN: 6939-23-7
M. Wt: 167.63 g/mol
InChI Key: QORBVLNEGUIPND-UHFFFAOYSA-N
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Description

N-Tert-butylglycine hydrochloride is not directly mentioned in the provided papers; however, the papers discuss related compounds and reactions that can provide insights into the properties and synthesis of similar tert-butylglycine derivatives. For instance, the asymmetric synthesis of protected arylglycines using rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters is described, which yields high diastereoselectivities and can be a potential method for synthesizing N-tert-butylglycine derivatives .

Synthesis Analysis

The synthesis of arylglycine derivatives, which are structurally related to N-tert-butylglycine, involves the use of rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. This method provides high yields and excellent diastereoselectivity, indicating that a similar approach could potentially be applied to the synthesis of N-tert-butylglycine hydrochloride . Additionally, reactions involving tert-butoxy-N,N,N',N'-tetramethylmethanediamine with various NH- and CH-acidic compounds suggest a range of possible synthetic pathways for tert-butylglycine derivatives .

Molecular Structure Analysis

The molecular structure of tert-butylglycine derivatives can be complex, as evidenced by the presence of two conformers in the solution of N-(tert-butoxycarbonyl)-2-phenylglycine and the observation of conformational disorder in the crystal structure of tert-butyloxycarbonyl-a-aminoisobutyryl-C-α,α-di-n-butylglycyl-methylester . These findings suggest that N-tert-butylglycine hydrochloride may also exhibit conformational isomerism and structural complexity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving tert-butylglycine derivatives and related compounds. For example, the reaction of tert-butoxy-N,N,N',N'-tetramethylmethanediamine with N-formylglycine ethyl ester and other compounds leads to the formation of aminomethylene compounds, amidines, and enamines . These reactions highlight the chemical reactivity of tert-butylglycine derivatives and provide a basis for understanding the types of chemical transformations that N-tert-butylglycine hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylglycine derivatives can be inferred from the spectral and structural characterization of tert-butylammonium N-acetylglycinate monohydrate (TBANAG). The study of TBANAG using both experimental and theoretical approaches, including single crystal X-ray diffraction and density functional theory (DFT), provides insights into the vibrational and electronic properties, chemical reactivity, and intermolecular interactions of tert-butylglycine derivatives . These properties are crucial for understanding the behavior of N-tert-butylglycine hydrochloride in various environments.

Scientific Research Applications

Green Synthesis of Peptides

N-Tert-butylglycine hydrochloride is utilized in the green synthesis of dipeptides under solvent-free conditions. This synthesis method is significant in creating α,β- and β,β-dipeptides, which are important in biological systems and pharmaceutical applications. This approach offers good to excellent yields and demonstrates an environmentally friendly synthesis process (Hernández & Juaristi, 2010).

Interaction with Other Chemical Compounds

Research has explored the interaction of N-Tert-butylglycine hydrochloride with other chemical compounds like 4,6-dichloropyrimidine-5-carbaldehyde. This interaction leads to the creation of new derivatives with potential biological activity. Such studies are crucial in understanding the chemical reactivity and potential applications of N-Tert-butylglycine hydrochloride in the synthesis of biologically active compounds (Zinchenko et al., 2018).

Structural and Spectral Characterization

N-Tert-butylglycine hydrochloride has been used in the synthesis of new crystalline organic complexes like tert-butylammonium N-acetylglycinate monohydrate. These studies focus on understanding the structural, spectral, and electronic properties of such compounds, contributing to the advancement of material science and offering insights into the potential applications in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).

Synthesis of Arylglycine Derivatives

N-Tert-butylglycine hydrochloride is instrumental in the asymmetric synthesis of arylglycine derivatives, which are important in medicinal chemistry and drug development. This synthesis process provides high yields and diastereoselectivities, showcasing the compound's utility in creating diverse and complex molecular structures (Beenen et al., 2006).

Synthesis of Isocyanoacetate

The compound has been used in the synthesis of tert-butyl isocyanoacetate, demonstrating its versatility in organic synthesis. This method is noted for its simplicity and high yield, making it suitable for commercial applications (Xiong Jun-jiao, 2009).

Safety and Hazards

N-Tert-butylglycine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(tert-butylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORBVLNEGUIPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589948
Record name N-tert-Butylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6939-23-7
Record name Glycine, N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6939-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylglycine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6939-23-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56793
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYLGLYCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Y856VH2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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